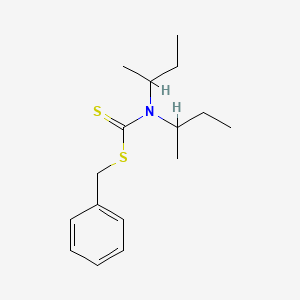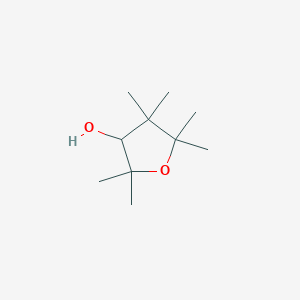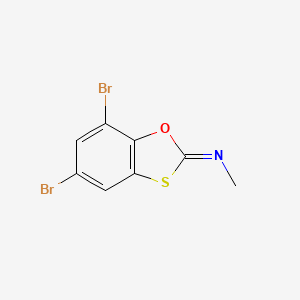![molecular formula C22H21NO4S B14588838 Benzenesulfonamide, N-[2-(benzoyloxy)ethyl]-N-(2-methylphenyl)- CAS No. 61294-00-6](/img/structure/B14588838.png)
Benzenesulfonamide, N-[2-(benzoyloxy)ethyl]-N-(2-methylphenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenesulfonamide, N-[2-(benzoyloxy)ethyl]-N-(2-methylphenyl)- is a complex organic compound that belongs to the class of benzenesulfonamides These compounds are characterized by the presence of a sulfonamide group attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonamide, N-[2-(benzoyloxy)ethyl]-N-(2-methylphenyl)- typically involves multiple steps, starting with the preparation of intermediate compounds. One common method includes the reaction of benzenesulfonyl chloride with 2-methylphenylamine to form N-(2-methylphenyl)benzenesulfonamide. This intermediate is then reacted with 2-(benzoyloxy)ethyl chloride under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Benzenesulfonamide, N-[2-(benzoyloxy)ethyl]-N-(2-methylphenyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The benzoyloxy and methylphenyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) and amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfonic acids and related derivatives.
Reduction: Amines and related compounds.
Substitution: Various substituted benzenesulfonamides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Benzenesulfonamide, N-[2-(benzoyloxy)ethyl]-N-(2-methylphenyl)- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of Benzenesulfonamide, N-[2-(benzoyloxy)ethyl]-N-(2-methylphenyl)- involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with enzymes and proteins, potentially inhibiting their activity. The benzoyloxy and methylphenyl groups may enhance the compound’s binding affinity and specificity for certain targets. Pathways involved in its mechanism of action include enzyme inhibition and disruption of protein-protein interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzenesulfonamide: A simpler compound with a sulfonamide group attached to a benzene ring.
N-ethyl-4-methylbenzenesulfonamide: Contains an ethyl and methyl group, making it structurally similar but with different functional groups.
2-methylbenzenesulfonamide: Similar in structure but lacks the benzoyloxy group.
Uniqueness
Benzenesulfonamide, N-[2-(benzoyloxy)ethyl]-N-(2-methylphenyl)- is unique due to the presence of both benzoyloxy and methylphenyl groups
Eigenschaften
CAS-Nummer |
61294-00-6 |
|---|---|
Molekularformel |
C22H21NO4S |
Molekulargewicht |
395.5 g/mol |
IUPAC-Name |
2-[N-(benzenesulfonyl)-2-methylanilino]ethyl benzoate |
InChI |
InChI=1S/C22H21NO4S/c1-18-10-8-9-15-21(18)23(28(25,26)20-13-6-3-7-14-20)16-17-27-22(24)19-11-4-2-5-12-19/h2-15H,16-17H2,1H3 |
InChI-Schlüssel |
NBBQABXZFVEYPH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1N(CCOC(=O)C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(3-Amino-3-oxopropyl)sulfanyl]propane-1-sulfonic acid](/img/structure/B14588758.png)
![Methanesulfonic acid--2-[4-(benzyloxy)phenyl]ethan-1-ol (1/1)](/img/structure/B14588762.png)
![Acetamide, N-[4-[4-(acetylamino)-3-bromophenoxy]phenyl]-](/img/structure/B14588766.png)
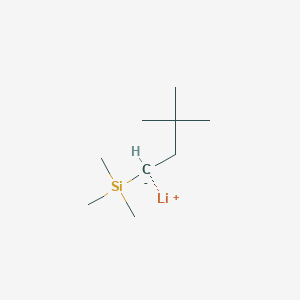
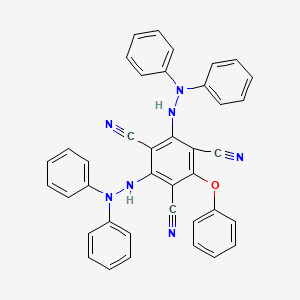

![1,3,4-Thiadiazole-2(3H)-thione, 5-[(4-chloro-2-methylphenyl)amino]-](/img/structure/B14588800.png)
![3-Chloro-3-[4-(propan-2-yl)phenyl]prop-2-enal](/img/structure/B14588808.png)
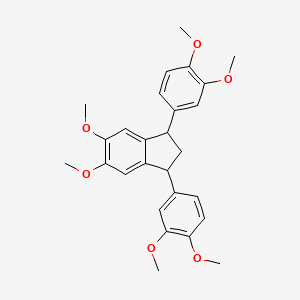
![3-Chloro-4-(1-chloroethyl)-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one](/img/structure/B14588831.png)
